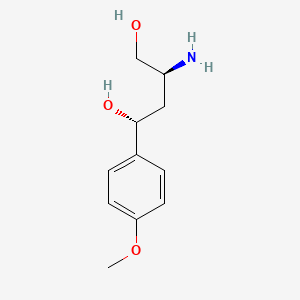
(1R,3S)-3-Amino-1-(4-methoxyphenyl)-1,4-butanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,3S)-3-Amino-1-(4-methoxyphenyl)butane-1,4-diol is a chiral organic compound with significant potential in various scientific fields. Its unique structure, featuring an amino group and a methoxyphenyl group, makes it a valuable molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-3-Amino-1-(4-methoxyphenyl)butane-1,4-diol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and ®-3-amino-1-butanol.
Condensation Reaction: The 4-methoxybenzaldehyde undergoes a condensation reaction with ®-3-amino-1-butanol in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired (1R,3S)-3-Amino-1-(4-methoxyphenyl)butane-1,4-diol.
Industrial Production Methods
In an industrial setting, the production of (1R,3S)-3-Amino-1-(4-methoxyphenyl)butane-1,4-diol may involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, pressure, and catalyst concentration to maximize production.
Chemical Reactions Analysis
Types of Reactions
(1R,3S)-3-Amino-1-(4-methoxyphenyl)butane-1,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can further modify the amino group, converting it into different functional groups.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as sodium azide in the presence of a suitable solvent.
Major Products
Oxidation: Formation of 4-methoxybenzaldehyde derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of azido derivatives.
Scientific Research Applications
Chemistry
(1R,3S)-3-Amino-1-(4-methoxyphenyl)butane-1,4-diol is used as a chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry makes it valuable for asymmetric synthesis.
Biology
In biological research, this compound is studied for its potential as a precursor to bioactive molecules. It can be used in the synthesis of pharmaceuticals and agrochemicals.
Medicine
The compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry
In the industrial sector, (1R,3S)-3-Amino-1-(4-methoxyphenyl)butane-1,4-diol is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (1R,3S)-3-Amino-1-(4-methoxyphenyl)butane-1,4-diol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The methoxyphenyl group can participate in hydrophobic interactions, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
(1R,3S)-3-Amino-1-(4-hydroxyphenyl)butane-1,4-diol: Similar structure but with a hydroxy group instead of a methoxy group.
(1R,3S)-3-Amino-1-(4-chlorophenyl)butane-1,4-diol: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
(1R,3S)-3-Amino-1-(4-methoxyphenyl)butane-1,4-diol is unique due to its specific stereochemistry and the presence of a methoxy group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C11H17NO3 |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
(1R,3S)-3-amino-1-(4-methoxyphenyl)butane-1,4-diol |
InChI |
InChI=1S/C11H17NO3/c1-15-10-4-2-8(3-5-10)11(14)6-9(12)7-13/h2-5,9,11,13-14H,6-7,12H2,1H3/t9-,11+/m0/s1 |
InChI Key |
VTWYVZSGLAKIGW-GXSJLCMTSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@H](C[C@@H](CO)N)O |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC(CO)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




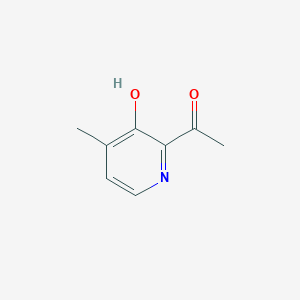
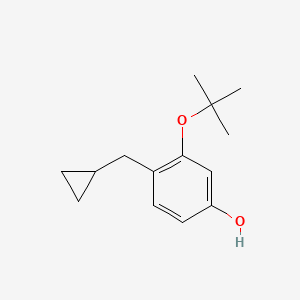
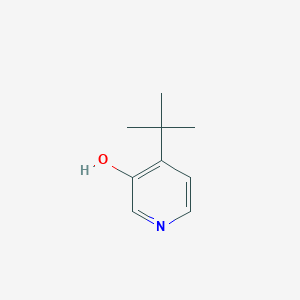
![(((4-(Bicyclo[3.3.1]Nonan-3-yl)-2-methylbutan-2-yl)oxy)carbonyl)-L-tryptophan](/img/structure/B14851665.png)

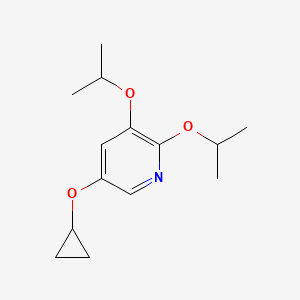
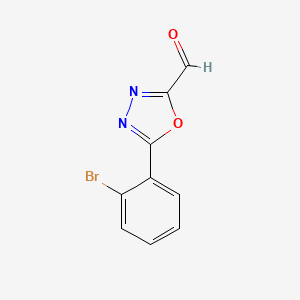
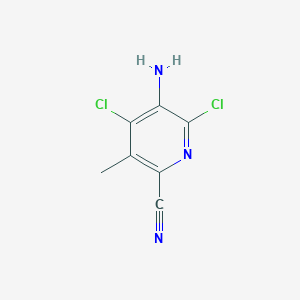

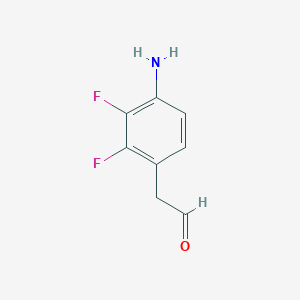

![[2-Acetamido-3,4-diacetyloxy-5-(fluoromethyl)cyclohexyl] acetate](/img/structure/B14851705.png)
